Lead cyanurate
Overview
Description
Lead cyanurate is a chemical compound that involves lead, a heavy metal, and cyanurate, a compound derived from cyanuric acid . Cyanuric acid is a heterocyclic compound with a sturdy, robust, and relatively unreactive planar six-membered ring molecule .
Synthesis Analysis
The synthesis of metal cyamelurates, including this compound, can be achieved through kinetic control in synthesis due to their easy crystallization and short reaction times . Most syntheses at room temperature take place under kinetic control, which often leads to a mixture of phases . It was possible to isolate this compound from the mixture by washing samples with a weak acid solution .
Molecular Structure Analysis
The crystal structures of metal cyamelurates, including this compound, were determined . In barium cyanurate, anions form four-membered metallocycles through oxygen and nitrogen atoms or attach to the metal ion only via oxygen atoms. In calcium cyanurate, only oxygen–metal coordination bonds are present, but four-membered metallocycles are formed by cyanurate ligands and lead atom .
Safety and Hazards
Lead, a component of lead cyanurate, is a heavy metal that can cause damage to the nervous system, kidneys, blood-forming organs, and reproductive system if inhaled or ingested in dangerous quantities . Lead exposure can occur not only in the production of these kinds of objects but also in their use, repair, and recycling .
Future Directions
Properties
IUPAC Name |
lead(2+);1,3,5-triazine-2,4,6-triolate;trihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H3N3O3.3H2O.3Pb/c2*7-1-4-2(8)6-3(9)5-1;;;;;;/h2*(H3,4,5,6,7,8,9);3*1H2;;;/q;;;;;3*+2/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLKIANDZYQWKF-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)[O-])[O-])[O-].C1(=NC(=NC(=N1)[O-])[O-])[O-].O.O.O.[Pb+2].[Pb+2].[Pb+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O9Pb3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319403 | |
Record name | Lead cyanurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.3e+02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53846-29-0 | |
Record name | Lead cyanurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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